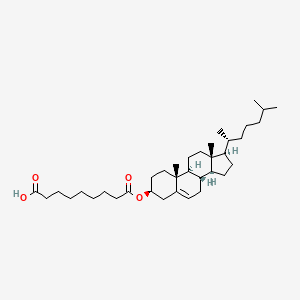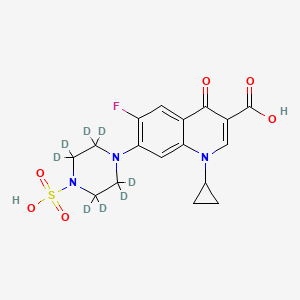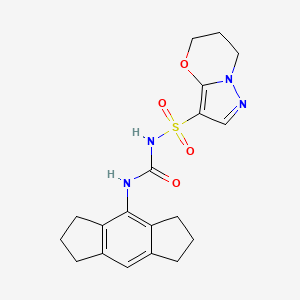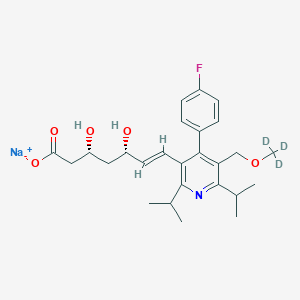
P2X4 antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P2X4 antagonist-1 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. These receptors are ATP-gated ion channels that play crucial roles in various physiological and pathological processes, including inflammation, pain, and immune responses . This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as neuropathic pain and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P2X4 antagonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of tritium-labeling to produce a high-potency allosteric P2X4 receptor antagonist . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water (ddH2O) to achieve the desired concentration .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product. The process may also include the development of radioligand binding assays using human embryonic kidney (HEK293) cell membranes recombinantly expressing the human P2X4 receptor .
Análisis De Reacciones Químicas
Types of Reactions: P2X4 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include ATP, adenosine 5’-triphosphate, and other nucleotide analogs such as adenosine 5’-diphosphate (ADP) and α,β-methylene-ATP . The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are evaluated for their efficacy and selectivity in inhibiting the P2X4 receptor .
Aplicaciones Científicas De Investigación
P2X4 antagonist-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure and function of P2X4 receptors . In biology, it helps elucidate the role of P2X4 receptors in immune cell signaling and inflammation . In medicine, this compound is being investigated for its potential to treat neuropathic pain and inflammatory diseases . Additionally, it has industrial applications in the development of new therapeutic agents targeting P2X4 receptors .
Mecanismo De Acción
P2X4 antagonist-1 exerts its effects by selectively binding to the P2X4 receptor, thereby inhibiting its activation by ATP . This inhibition prevents the influx of cations such as calcium and sodium, which are essential for the receptor’s signaling pathways . The compound’s mechanism of action involves allosteric modulation, where it binds to a site distinct from the ATP-binding site, leading to conformational changes that reduce the receptor’s activity .
Comparación Con Compuestos Similares
P2X4 antagonist-1 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes . Similar compounds include PSB-15417, NC-2600, and NP-1815-PX, which also target P2X4 receptors but may differ in their selectivity and pharmacokinetic properties . This compound stands out due to its ability to inhibit the receptor at nanomolar concentrations, making it a valuable tool for research and therapeutic applications .
Propiedades
Fórmula molecular |
C20H15Cl3N2O4S |
|---|---|
Peso molecular |
485.8 g/mol |
Nombre IUPAC |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28) |
Clave InChI |
APMQUMCNTBOSHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)




![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
